molecular formula C16H15N3O2 B5184623 (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine

(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B5184623
M. Wt: 281.31 g/mol
InChI Key: LUDGSHPNABFBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as IMNA, is a chemical compound that has been studied extensively for its potential use in scientific research. IMNA is a member of the indoleamine family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine involves its ability to inhibit MAO-A and MAO-B. By inhibiting these enzymes, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine increases the levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine have been studied extensively in animal models. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its specificity for MAO-A and MAO-B. This allows researchers to study the effects of inhibiting these enzymes on neurotransmitter levels and behavior. However, one limitation of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for the study of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and safety profile of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in humans. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in animal models and humans. Finally, the development of new synthetic methods for (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized through a multistep process involving the reaction of indole with 2-methyl-4-nitrobenzaldehyde, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography. The synthesis of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been optimized to yield high purity and high yield.

Scientific Research Applications

(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential use in scientific research due to its ability to interact with various biological pathways. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to be an effective inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are enzymes that break down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine a potential candidate for the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGSHPNABFBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5557953

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